Ethyl 4-(Chlorosulfonyl)-5-methylthiophene-2-carboxylate
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Overview
Description
Ethyl 4-(Chlorosulfonyl)-5-methylthiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is notable for its chlorosulfonyl and ester functional groups, which impart unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(Chlorosulfonyl)-5-methylthiophene-2-carboxylate typically involves the chlorosulfonation of 5-methylthiophene-2-carboxylic acid followed by esterification. The chlorosulfonation reaction is carried out using chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group. The resulting intermediate is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically conducted in large reactors with precise temperature and pressure control to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(Chlorosulfonyl)-5-methylthiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonic acid or sulfonyl chloride under specific conditions.
Oxidation Reactions: The methyl group on the thiophene ring can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) in the presence of a base such as pyridine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Sulfonate Esters: Formed from substitution reactions with alcohols.
Sulfonic Acids: Formed from reduction reactions.
Carboxylic Acids and Aldehydes: Formed from oxidation reactions.
Scientific Research Applications
Ethyl 4-(Chlorosulfonyl)-5-methylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives and as a reagent in organic synthesis.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes
Mechanism of Action
The mechanism of action of Ethyl 4-(Chlorosulfonyl)-5-methylthiophene-2-carboxylate involves its reactivity with nucleophiles due to the presence of the chlorosulfonyl group. This group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The compound’s effects are mediated through its interactions with molecular targets such as enzymes and receptors, depending on the specific derivative formed .
Comparison with Similar Compounds
Similar Compounds
Chlorosulfonyl Isocyanate: Another compound with a chlorosulfonyl group, used in organic synthesis for the preparation of β-lactams and other derivatives.
2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane: A compound with similar functional groups, used in the production of specialty chemicals.
Uniqueness
Ethyl 4-(Chlorosulfonyl)-5-methylthiophene-2-carboxylate is unique due to its thiophene ring structure combined with the chlorosulfonyl and ester functional groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
ethyl 4-chlorosulfonyl-5-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO4S2/c1-3-13-8(10)6-4-7(5(2)14-6)15(9,11)12/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPMKZFLUXHKHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(S1)C)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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